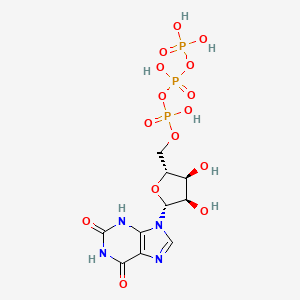
Xanthosine triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XTP is the xanthosine 5'-phosphate in which the 5'-phosphate is a triphosphate group. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-triphosphate and a xanthosine 5'-phosphate. It is a conjugate acid of a XTP(3-).
Xanthosine triphosphate is a natural product found in Homo sapiens and Bos taurus with data available.
科学研究应用
Biochemical Research Applications
Xanthosine triphosphate is primarily utilized in biochemical research to investigate enzyme mechanisms and nucleotide interactions. Its unique properties allow researchers to explore various aspects of nucleic acid metabolism and enzyme kinetics.
Enzyme Substrate Studies
XTP can act as a substrate for certain enzymes, providing insights into their catalytic mechanisms. For instance, studies have shown that XTP is a moderate substrate for some polymerases, which facilitates the understanding of nucleotide incorporation during nucleic acid synthesis. In particular, this compound has been demonstrated to be an efficient phosphate donor comparable to adenosine triphosphate in specific enzymatic reactions, such as those involving deoxycytidine kinase .
Inhibition Studies
Novel derivatives of XTP, such as xanthosine 5'-(beta, gamma-methylene)triphosphate and xanthosine 5'-(beta, gamma-imido)triphosphate, have been synthesized to study their inhibitory effects on proteins like Rab5D136N. These compounds have been shown to bind effectively to mutant proteins that have altered nucleotide specificity, providing valuable tools for studying GTPase functions .
Mechanistic Insights into Cellular Processes
This compound plays a role in elucidating the mechanisms of cellular processes involving noncanonical nucleotides. For example, the enzyme YjjX in Escherichia coli exhibits specific phosphatase activity towards inosine and xanthosine triphosphates, suggesting a protective mechanism against the incorporation of these noncanonical nucleotides into nucleic acids during oxidative stress . This highlights the importance of XTP in maintaining nucleotide pool integrity within cells.
Therapeutic Potential
While XTP itself does not have direct therapeutic applications due to its absence in natural metabolism, its derivatives and analogs are being explored for potential use in gene therapy and cancer treatment.
Gene Therapy
Research has indicated that thioxanthines, which are related compounds to xanthosine derivatives, show promise in gene therapy applications. For instance, 6-thioxanthine has been identified as a candidate for inducing remission in certain types of leukemia by inhibiting critical metabolic pathways .
Cancer Treatment
The utilization of this compound analogs may also extend to cancer therapies where they could serve as antimetabolites or inhibitors of specific enzymes involved in tumor growth and proliferation . The ongoing development of these compounds aims to enhance therapeutic efficacy while minimizing side effects.
Comparative Analysis of Nucleotide Interactions
To better understand the functional differences among various nucleotides, comparative studies involving guanosine triphosphate (GTP), inosine triphosphate (ITP), and this compound have been conducted. These studies reveal that while GTP is more effective at promoting receptor activation and downstream signaling compared to ITP and XTP, the latter two can still provide insights into receptor conformational states and their ligand-specific interactions .
| Nucleotide | Functionality | Applications |
|---|---|---|
| GTP | Primary energy source; signaling | Receptor activation; protein synthesis |
| ITP | Noncanonical; potential toxicities | Nucleotide pool regulation |
| XTP | Experimental tool | Enzyme studies; cancer therapeutics |
属性
CAS 编号 |
6253-56-1 |
|---|---|
分子式 |
C10H15N4O15P3 |
分子量 |
524.17 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O15P3/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1 |
InChI 键 |
CAEFEWVYEZABLA-LZGMGDPASA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |
手性 SMILES |
C1=NC2=C(N1C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |
相关CAS编号 |
93805-65-3 (2hydrochloride salt) |
同义词 |
xanthosine 5'-triphosphate xanthosine 5'-triphosphate 2sodium salt xanthosine triphosphate XTP |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















